molecular formula C8H18O B013450 2-Methyl-4-heptanol CAS No. 21570-35-4

2-Methyl-4-heptanol

Cat. No.: B013450
CAS No.: 21570-35-4
M. Wt: 130.23 g/mol
InChI Key: QXPLZEKPCGUWEM-UHFFFAOYSA-N
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Description

2-Methyl-4-heptanol is an organic compound with the molecular formula C8H18O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to two other carbon atoms. This compound is known for its use in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-heptanol can be synthesized through the Grignard reaction. This involves the reaction between 1-chloro-2-methylpropane and butanal in the presence of magnesium to form the Grignard reagent, which then reacts with the aldehyde to produce the desired alcohol .

Industrial Production Methods

In industrial settings, the production of this compound often involves the same Grignard reaction but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-heptanol undergoes various chemical reactions, including:

    Oxidation: This reaction converts the alcohol into a ketone or carboxylic acid, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) is often employed.

    Substitution: Reagents such as hydrogen halides (HX) are used for halogenation reactions.

Major Products

    Oxidation: Produces 2-methyl-4-heptanone or 2-methyl-4-heptanoic acid.

    Reduction: Produces 2-methylheptane.

    Substitution: Produces 2-methyl-4-chloroheptane or similar halogenated compounds.

Scientific Research Applications

2-Methyl-4-heptanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-heptanol involves its interaction with specific molecular targets. In biological systems, it may act on receptors or enzymes, altering their activity. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-heptanol
  • 2-Methyl-4-heptanone
  • 2,6-Dimethyl-4-heptanol

Uniqueness

2-Methyl-4-heptanol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its secondary alcohol configuration allows for specific reactions and applications that differ from its isomers and related compounds .

Properties

IUPAC Name

2-methylheptan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-5-8(9)6-7(2)3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPLZEKPCGUWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871326
Record name 2-Methyl-4-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21570-35-4
Record name 2-Methyl-4-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21570-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylheptan-4-ol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-4-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylheptan-4-ol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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